

# Preparing Alvimopan Monohydrate Stock Solutions: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Alvimopan monohydrate*

Cat. No.: *B605358*

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## Abstract

This document provides a detailed protocol for the preparation of **Alvimopan monohydrate** stock solutions for research and development applications. Alvimopan is a peripherally acting  $\mu$ -opioid receptor antagonist.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and important quality control considerations.

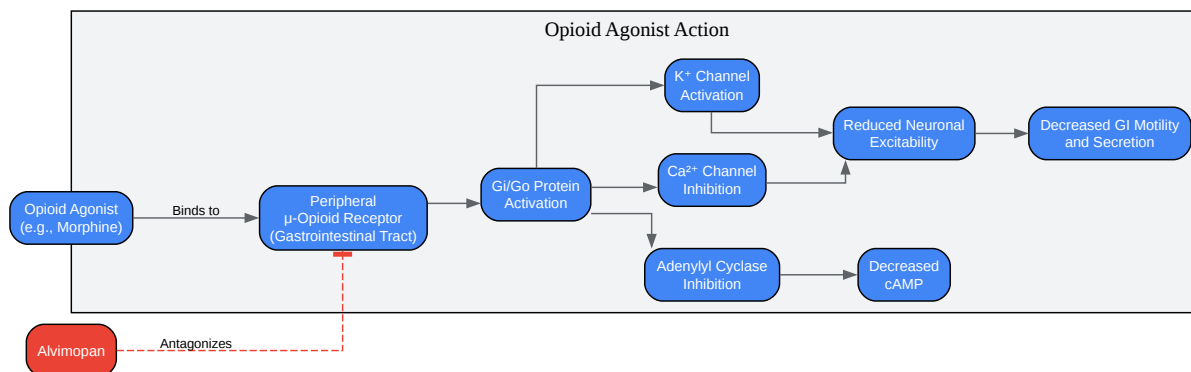
## Physicochemical Properties of Alvimopan Monohydrate

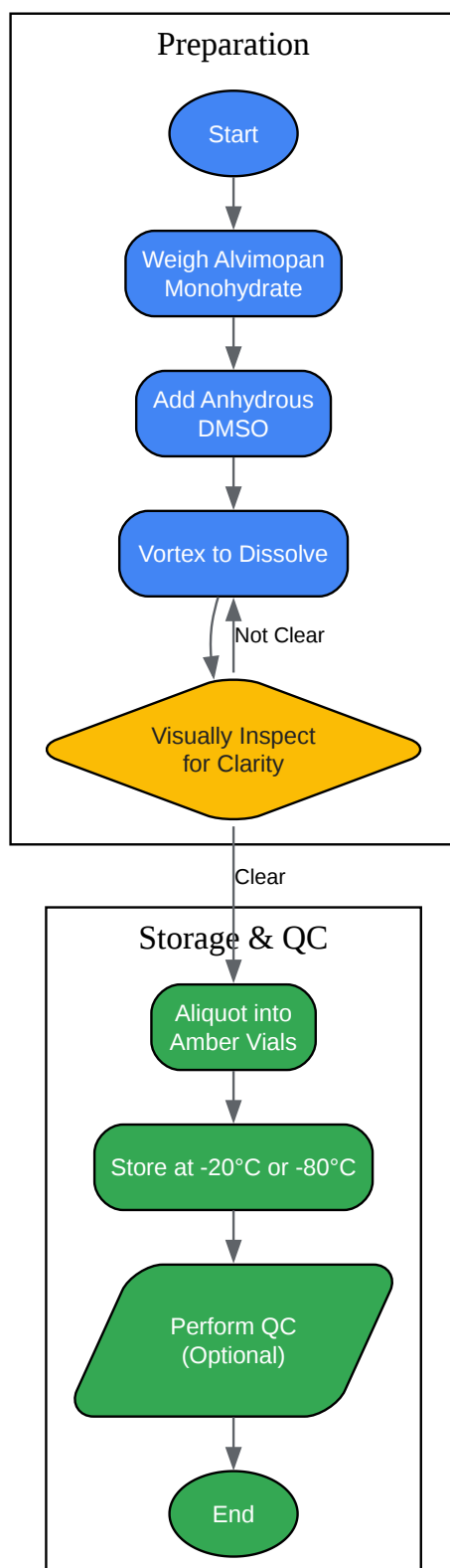
Alvimopan is a white to light beige powder.[5] Understanding its solubility is key to preparing homogenous stock solutions.

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>32</sub> N <sub>2</sub> O <sub>4</sub> •H <sub>2</sub> O (Monohydrate)
Molecular Weight	442.55 g/mol (Monohydrate)
Solubility in Water	<0.1 mg/mL (between pH 3.0 and 9.0)[5]
Solubility in Acid	1 to 5 mg/mL (in buffered solutions at pH 1.2)[5]
Solubility in Base	10 to 25 mg/mL (in aqueous 0.1 N sodium hydroxide)[5]
Solubility in Organic Solvents	Soluble in DMSO. A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.[6] Also soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[6]
Storage Temperature	Store solid form at 25°C (77°F); excursions permitted to 15-30°C (59-86°F). Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[6]

## Mechanism of Action: Mu-Opioid Receptor Antagonism

Alvimopan functions as a selective antagonist of the  $\mu$ -opioid receptor, with a high affinity for this receptor type ( $K_i$  of 0.44 nM).[1] It has a lower affinity for  $\kappa$ - and  $\delta$ -opioid receptors.[1] Its action is primarily confined to the periphery, particularly the gastrointestinal tract, due to its low oral bioavailability (less than 7%) and inability to cross the blood-brain barrier.[1][2] This peripheral restriction allows it to counteract the gastrointestinal side effects of opioid agonists without affecting their central analgesic effects.[1]





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